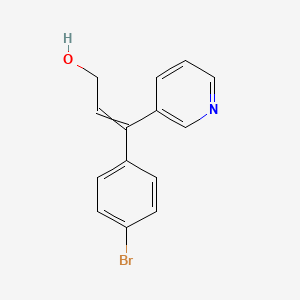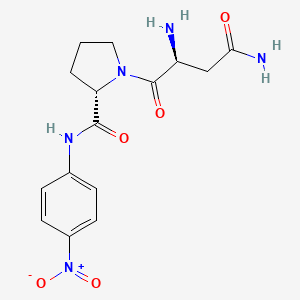
L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)- is a compound that combines the structural features of L-prolinamide and L-asparagine with a nitrophenyl group. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)- typically involves the amidation of L-proline and L-asparagine with a nitrophenyl group. One common method includes the condensation of p-fluoronitrobenzene with L-proline under aqueous-alcoholic basic conditions to form N-aryl-L-prolines. This intermediate then undergoes amidation via a two-stage, one-pot reaction involving thionyl chloride and amines to yield the final product .
Industrial Production Methods
Industrial production of L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)- can be achieved through biocatalytic processes. For instance, the enzyme-catalyzed, racemization-free amidation of unprotected L-proline with ammonia in an organic solvent has been described. This method employs immobilized enzyme variants to achieve high conversion rates and excellent optical purity .
化学反応の分析
Types of Reactions
L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)- has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-cancer agent, with studies indicating its cytotoxic activities against various human carcinoma cell lines.
Synthetic Organic Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biocatalysis: Employed in enzyme-catalyzed reactions to achieve high specificity and yield.
作用機序
The mechanism of action of L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)- involves its interaction with cellular targets, leading to cytotoxic effects. The nitrophenyl group is crucial for its biological activity, as it can undergo redox reactions that generate reactive oxygen species, leading to cell damage and apoptosis .
類似化合物との比較
Similar Compounds
- N-(4-nitrophenyl)-L-prolinamide
- N-(4-nitrophenyl)-L-asparagine
Uniqueness
L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)- is unique due to its combined structural features of L-prolinamide and L-asparagine with a nitrophenyl group. This combination enhances its biological activity and makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
90145-75-8 |
|---|---|
分子式 |
C15H19N5O5 |
分子量 |
349.34 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H19N5O5/c16-11(8-13(17)21)15(23)19-7-1-2-12(19)14(22)18-9-3-5-10(6-4-9)20(24)25/h3-6,11-12H,1-2,7-8,16H2,(H2,17,21)(H,18,22)/t11-,12-/m0/s1 |
InChIキー |
WVTZCLDFNFVJLN-RYUDHWBXSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


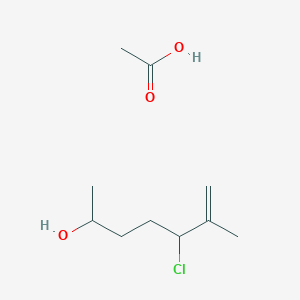
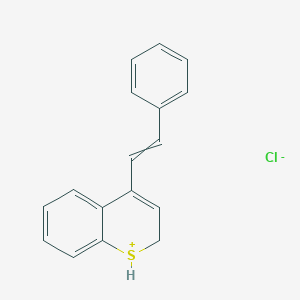
![N-[2-(1-Hydroxy-1-phenylethyl)phenyl]formamide](/img/structure/B14371897.png)
![1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione](/img/structure/B14371898.png)

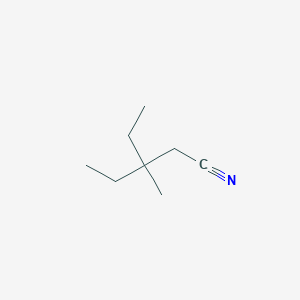
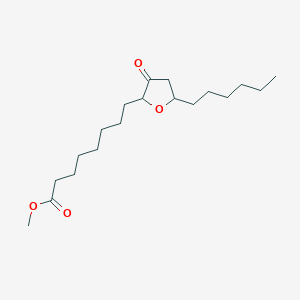

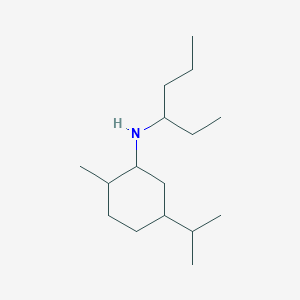
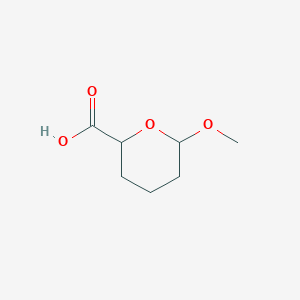
![Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane](/img/structure/B14371964.png)
![Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane](/img/structure/B14371966.png)

